molecular formula C17H15N3O3S2 B10990561 Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10990561
M. Wt: 373.5 g/mol
InChI Key: ZWEOZRXIFRRVSV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H15N3O3S2/c1-2-23-16(22)13-10-25-17(19-13)20-14(21)8-12-9-24-15(18-12)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,19,20,21)

InChI Key

ZWEOZRXIFRRVSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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